An In-depth Technical Guide to 4-(2-Aminoethyl)benzaldehyde Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Aminoethyl)benzaldehyde Hydrochloride: Properties, Synthesis, and Applications
Abstract
4-(2-Aminoethyl)benzaldehyde hydrochloride is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthetic routes. We delve into its reactivity, particularly the orthogonal reactivity of its aldehyde and primary amine functionalities, which makes it a valuable synthon in pharmaceutical and materials science research. Detailed protocols, safety considerations, and applications, including its use in the synthesis of heterocyclic compounds and bioconjugation, are discussed to provide researchers and drug development professionals with a practical and authoritative resource.
Introduction
4-(2-Aminoethyl)benzaldehyde hydrochloride, also known as p-aminoethylbenzaldehyde HCl, is a substituted aromatic compound featuring both an aldehyde group and an aminoethyl side chain attached to a benzene ring. The presence of these two reactive functional groups—a nucleophilic primary amine (protected as a hydrochloride salt) and an electrophilic aldehyde—on the same molecular scaffold makes it a highly valuable intermediate in organic synthesis. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics by preventing self-polymerization or side reactions involving the free amine.
This guide aims to consolidate the available technical information on 4-(2-Aminoethyl)benzaldehyde HCl, offering insights into its molecular structure, key chemical properties, and practical applications. By providing a detailed examination of its synthesis and reactivity, we intend to equip researchers with the knowledge necessary to effectively utilize this compound in their experimental designs.
Chemical Structure and Properties
The fundamental structure of 4-(2-Aminoethyl)benzaldehyde consists of a benzene ring substituted at the 1 and 4 positions with an aldehyde group and an aminoethyl group, respectively.
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IUPAC Name: 4-(2-Aminoethyl)benzaldehyde hydrochloride
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CAS Number: 140150-91-2
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Molecular Formula: C₉H₁₂ClNO
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Molecular Weight: 185.65 g/mol
The hydrochloride salt form is critical for its stability. The protonation of the primary amine prevents it from reacting with the aldehyde group of another molecule (intermolecular Schiff base formation), thus ensuring a longer shelf-life and predictable reactivity during planned synthetic steps.
Physicochemical Properties
The physical and chemical properties of 4-(2-Aminoethyl)benzaldehyde HCl are summarized in the table below. These properties are essential for designing experiments, including selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in water, methanol. Limited solubility in non-polar organic solvents. | General chemical principles |
| Purity | Typically >95% (as per commercial suppliers) |
Spectroscopic Data
While a comprehensive, publicly available spectral database for this specific compound is limited, typical expected spectral characteristics would include:
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¹H NMR: Signals corresponding to aromatic protons (ortho and meta to the aldehyde), a distinct singlet for the aldehyde proton (~9-10 ppm), and signals for the two methylene groups of the ethyl chain. The amine protons may appear as a broad singlet.
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¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and the two aliphatic carbons of the ethyl side chain.
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IR Spectroscopy: Characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹), N-H bending of the primary amine salt (around 1500-1600 cm⁻¹), and C-H stretches of the aromatic ring.
Synthesis and Purification
The synthesis of 4-(2-Aminoethyl)benzaldehyde HCl typically involves a multi-step process starting from a more readily available precursor. A common strategy is the reduction of a corresponding nitrile or nitro compound, followed by protection and subsequent functional group transformations. A representative synthetic workflow is outlined below.
Representative Synthetic Workflow
A plausible synthetic route starts from 4-(2-nitroethyl)benzonitrile. This approach strategically separates the manipulation of the two functional groups.
Caption: A representative synthetic pathway for 4-(2-Aminoethyl)benzaldehyde HCl.
Detailed Experimental Protocol (Hypothetical Example)
Disclaimer: This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized under proper laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reduction of the Nitro Group
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To a solution of 4-(2-nitroethyl)benzaldehyde (1 eq.) in ethanol, add iron powder (3-5 eq.) and concentrated hydrochloric acid (catalytic amount).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminoethyl)benzaldehyde.
Step 2: Hydrochloride Salt Formation
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Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 4-(2-Aminoethyl)benzaldehyde HCl.
Chemical Reactivity and Applications
The utility of 4-(2-Aminoethyl)benzaldehyde HCl lies in the differential reactivity of its functional groups. The aldehyde is a potent electrophile, while the amine, after deprotection (neutralization), is a strong nucleophile. This allows for selective and sequential reactions.
Key Reactions
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Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which can then be reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to form a new secondary or tertiary amine.
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Schiff Base Formation: The primary amine (after liberation from the salt) can react with other aldehydes or ketones to form Schiff bases (imines), which are common intermediates in the synthesis of heterocyclic compounds and pharmaceuticals.
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Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene, allowing for carbon-carbon bond formation.
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Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides or sulfonamides, respectively.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block for:
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Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as isoquinolines or benzodiazepines, which are privileged scaffolds in medicinal chemistry.
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Bioconjugation: The aldehyde group can be used to label biomolecules containing aminooxy or hydrazide groups (oxime or hydrazone ligation), while the amine can be used for conjugation to molecules with activated esters or carboxylic acids.
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Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. A molecule like this can serve as a core component of such linkers, connecting a targeting moiety to a payload.
Caption: Key application areas for 4-(2-Aminoethyl)benzaldehyde HCl.
Safety and Handling
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Hazard Statements: May cause skin, eye, and respiratory irritation. Handle with care.
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Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.
Conclusion
4-(2-Aminoethyl)benzaldehyde hydrochloride is a specialized but highly effective chemical building block. Its dual functionality, combined with the stability afforded by the hydrochloride salt, makes it an attractive intermediate for complex organic synthesis. Researchers in drug discovery, medicinal chemistry, and materials science can leverage its unique structure to construct novel molecules with tailored properties. Understanding its physicochemical properties, synthetic routes, and reactivity profile is key to unlocking its full potential in scientific innovation.
